5-(benzyloxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
“5-(benzyloxy)-2,3-dihydro-1H-inden-1-one” is a complex organic compound. The “benzyloxy” prefix suggests the presence of a benzyl group (a benzene ring attached to a methylene group) linked via an oxygen atom . The “2,3-dihydro-1H-inden-1-one” part suggests a partially saturated indene ring with a ketone functional group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions . For example, 5-Benzyloxyindole is obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Scientific Research Applications
Synthesis and Chemical Reactions
- 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is involved in the synthesis of a variety of chemical compounds. For instance, it plays a role in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, enabling the introduction of various substituents like carbon, halogen, sulfur, silicon, and tin (Uhlmann et al., 1997).
- It has been used in enantioselective conjugate reductions, such as in the preparation of (S)-3-arylindan-1-ones, which are key intermediates for synthesizing certain receptor antagonists (Clark et al., 1999).
- Additionally, it is utilized in the synthesis of indane-based 1,5-benzothiazepines, which have shown promising antimicrobial activities against various bacteria and fungi (Mor et al., 2017).
Structural Analysis and Properties
- The compound has been the subject of structural analysis, such as the investigation of the title compound (2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one. These studies often involve examining the molecular architecture and interactions, such as hydrogen bonding and π–π interactions (Asiri et al., 2012).
- Moreover, the compound's derivatives have been explored in density functional theory (DFT) studies, providing insights into their electronic structure and potential reactivity (Şahin et al., 2011).
Applications in Organic Synthesis
- This compound derivatives have been synthesized and studied for their potential applications in organic synthesis. For example, its use in the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which have been analyzed for their antioxidant activities (Yüksek et al., 2015).
- It is also an intermediate in the synthesis of complex organic molecules, such as the kinamycin antibiotics, demonstrating its utility in the development of pharmaceuticals (Kitani et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-phenylmethoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKODVZMLEVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444414 | |
Record name | 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78326-88-2 | |
Record name | 5-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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